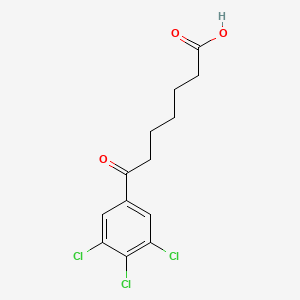

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

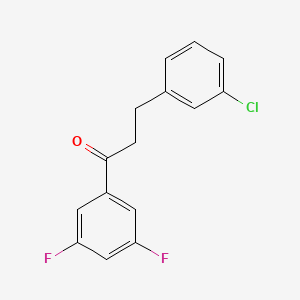

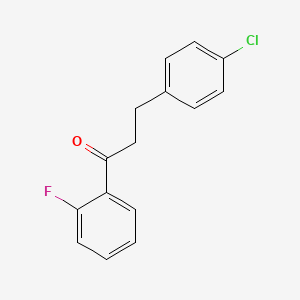

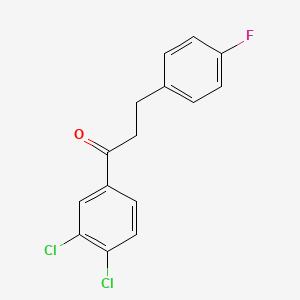

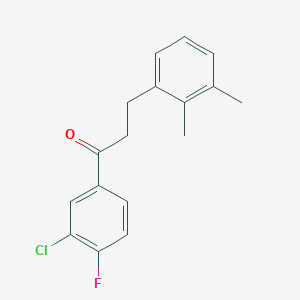

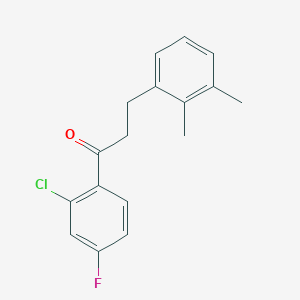

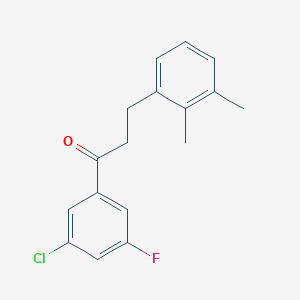

The synthesis of chlorophenyl compounds involves various chemical reactions, as seen in the papers. For instance, the synthesis of oxime ester derivatives with chlorophenyl groups has been achieved and characterized by elemental analysis, HRMS, and 1H NMR data . Similarly, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new butanoic acid derivatives, which were further reacted to produce pyridazinone derivatives and other heterocyclic compounds . These methods could potentially be adapted for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the crystal structure analysis, spectral characterization, and quantum chemical calculations of a chlorophenyl isoxazole compound were performed using techniques such as FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray diffraction . These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The papers describe reactions such as 1,3-dipolar cycloaddition and the unexpected formation of chloropyridazine derivatives . These reactions demonstrate the reactivity of chlorophenyl compounds and their ability to form diverse structures, which could be relevant for the synthesis and functionalization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Theoretical calculations such as Density Functional Theory (DFT) can predict properties like vibrational frequencies, chemical shifts, absorption wavelengths, and non-linear optical behavior . Additionally, the antimicrobial and antioxidant activities of these compounds suggest that they could have practical applications in medicine and other fields . These analyses are essential for understanding how 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid might behave in various environments and how it could be utilized in different applications.

Applications De Recherche Scientifique

Crystal Structure Analysis

7-Oxo-7(phenylamino)heptanoic acid, a compound structurally related to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been studied for its crystal structure. The hydrogen-bond networks found in its structure are similar to those in 6-oxo-6-(phenylamino)hexanoic acid, providing insights into the molecular interactions and stability of these compounds (Feeder & Jones, 1994).

Mass Spectrometry Characterization

Mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxoheptanoic acid, closely related to the compound , helps understand their fragmentation behavior and molecular structure. This is crucial for identifying and quantifying these compounds in various applications, including environmental and biochemical analysis (Kanawati et al., 2007).

Synthesis and Application in Organic Chemistry

The synthesis of methyl 7-oxoheptanoate, a molecule structurally similar to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been a subject of research due to its use in preparing key intermediates for prostanoids and other significant organic compounds. Understanding the synthesis process offers insights into developing new methods for producing structurally related compounds (Ballini & Petrini, 1984).

Exploration of Biological Activity

Compounds with structural similarities to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid have been investigated for their potential biological activities, such as antimicrobial and antifungal properties. This research provides a basis for the development of new pharmaceuticals and therapeutic agents (Sayed et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively targeting mites . By inhibiting these channels, it causes a paralytic action in the target organism, leading to their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the gaba-gated chloride channels, leading to paralysis and death of the mites . This disruption can affect various downstream effects, including the normal functioning of the nervous system in the mites.

Pharmacokinetics

It is known that the compound is used in ophthalmic solutions, suggesting that it is likely absorbed through the ocular tissues . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By causing paralysis in the mites, the compound effectively eliminates them, thereby treating the conditions they cause.

Propriétés

IUPAC Name |

7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZNNIUADDXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.